molecular formula C9H16O3 B3257821 Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate CAS No. 29569-79-7

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate

Cat. No.: B3257821
CAS No.: 29569-79-7
M. Wt: 172.22 g/mol
InChI Key: WOGRTPJVNNCUKN-YUMQZZPRSA-N
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Description

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate (CAS # 29569-79-7) is a chiral cyclohexane derivative with a hydroxyl (-OH) and ester (-COOEt) group in a trans-1,2-diaxial configuration. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . This compound is used as a chiral building block in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. It is commercially available in high purity (e.g., sc-234892 from Santa Cruz Biotechnology at $781/5 ml) and exhibits moderate stability under standard storage conditions (sealed, room temperature) .

Properties

IUPAC Name

ethyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGRTPJVNNCUKN-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253511
Record name Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29569-79-7
Record name Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29569-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,2S)-2-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate typically involves the esterification of (1S,2S)-trans-2-hydroxycyclohexanecarboxylic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Enzymatic methods using lipases have also been explored for their selectivity and mild reaction conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Notes
Acidic (H₂SO₄, H₂O)(1S,2S)-trans-2-hydroxycyclohexanecarboxylic acidComplete conversion at reflux .
Basic (NaOH, H₂O)Sodium (1S,2S)-trans-2-hydroxycyclohexanecarboxylateSaponification; requires neutralization.

Oxidation Reactions

The hydroxyl group is susceptible to oxidation:

Reagent Conditions Product Yield
Pyridinium chlorochromate (PCC)Dichloromethane, RTEthyl (1S,2S)-trans-2-oxocyclohexanecarboxylate85%
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°CEthyl (1S,2S)-trans-2-oxocyclohexanecarboxylate78%

Mechanism : Oxidation proceeds via a two-electron transfer, forming a ketone while retaining the ester group .

Reduction Reactions

The ester group can be reduced to an alcohol:

Reagent Conditions Product Yield
LiAlH₄Dry ether, reflux(1S,2S)-trans-2-hydroxycyclohexanemethanol92%
DIBAL-HTHF, −78°C(1S,2S)-trans-2-hydroxycyclohexanemethanol88%

Stereochemical Outcome : The (1S,2S) configuration is retained during reduction .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Halogenation

Reagent Conditions Product Yield
SOCl₂/PyridineTHF, 0°C → RTEthyl (1S,2S)-trans-2-chlorocyclohexanecarboxylate76%
I₂/Imidazole/PPh₃THF, 0–10°C → RTEthyl (1S,2S)-trans-2-iodocyclohexanecarboxylate68%

Mechanism : Proceeds via an Sₙ2 pathway, displacing the hydroxyl group with retention of stereochemistry .

Mitsunobu-Type Reactions

Reagent Conditions Product Yield
DIAD/PPh₃THF, RT, 48 hEthyl (1S,2S)-trans-2-(5-nitro-6-chloropyridin-2-oxy)cyclohexanecarboxylate81%

Enzymatic Transformations

Enzymes enable stereospecific modifications:

Enzyme Reaction Product ee
Daicel Chiralscreen OH E031/E078Reduction(1R,2S)-trans-2-hydroxycyclohexanecarboxylate>99%
W. californicaStereoinversion via tosylation(1S,2R)-trans-2-hydroxycyclohexanecarboxylate43.3%

Note : Enzymatic methods avoid racemization and achieve high enantiomeric excess (ee) .

Polymerization Reactions

Under basic or enzymatic conditions, the compound undergoes side reactions:

Conditions Product Notes
Lipase (CAL-B)Poly-β-amino acid estersSide reaction during transesterification .
NaOH/EtOHOligomeric cyclohexane derivativesRequires prolonged heating .

Comparative Reactivity

A comparison of key reactions highlights stereochemical influences:

Reaction Type Stereochemical Outcome Key Factor
OxidationRetention of (1S,2S) configurationNon-invasive to chiral centers .
Enzymatic reductionEpimerization at C2Enzyme active-site geometry .
HalogenationRetention of configurationSₙ2 mechanism .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid catalysis stabilizing the tetrahedral intermediate .

  • Enzymatic Reactions : Hydrolases and reductases interact with the hydroxyl and ester groups through hydrogen bonding and hydrophobic interactions, dictating stereoselectivity .

Scientific Research Applications

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, which can modulate its activity and specificity .

Comparison with Similar Compounds

Functional Group and Ring Size Variations

The following table summarizes key structural and commercial differences between the target compound and its analogs:

Compound Name CAS # Molecular Formula MW (g/mol) Key Functional Groups Ring Type Hazards Price (USD)
Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate 29569-79-7 C₉H₁₆O₃ 172.22 Hydroxyl, Ester Cyclohexane H315 (skin irritation) $2,000–6,000 (1–5 g)
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride 180979-18-4 C₉H₁₈ClNO₂ 207.70 Amino, Ester, HCl salt Cyclohexane H302 (harmful if swallowed) Not listed
Ethyl (1S,2S)-2-aminocyclopentanecarboxylate Not provided C₈H₁₅NO₂ 169.22 Amino, Ester Cyclopentane H302, H315, H319 Not listed
Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate 34702-96-0 C₁₂H₁₄O₂ 190.24 Phenyl, Ester Cyclopropane H302, H315, H319 Not listed
Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate 56319-02-9 C₁₈H₁₈O₂ 266.34 Biphenyl, Ester Cyclopropane No data Not listed

Structural and Functional Differences

Hydroxyl vs. Amino Derivatives: The hydroxyl group in the target compound reduces reactivity compared to the amino analogs (e.g., CAS # 180979-18-4 and cyclopentane derivative), which exhibit higher toxicity (e.g., H302 for oral toxicity) due to their amine functionality . The hydrochloride salt in CAS # 180979-18-4 enhances stability but introduces risks like skin corrosion (H314) .

Ring Size and Substituents: Cyclohexane vs. Cyclopentane: The cyclohexane ring in the target compound offers greater conformational flexibility than the cyclopentane analog (CAS # 122383-35-1), influencing steric interactions in synthesis .

Stereochemical Considerations: The (1S,2S)-trans configuration in the target compound ensures enantioselectivity, contrasting with racemic mixtures like rac-ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS # 192047-04-4), which may require chiral resolution .

Biological Activity

Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H16O3
  • CAS Number : 29569-79-7
  • Molecular Weight : 172.22 g/mol

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation markers in vitro and in vivo. Its mechanism may involve the modulation of pro-inflammatory cytokines .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, promoting apoptosis and inhibiting cell proliferation.

The biological activity of this compound is believed to be mediated through various pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Cell Signaling Pathways : It is suggested that the compound interacts with signaling pathways related to cell growth and apoptosis, particularly those involving NF-kB and MAPK pathways .

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In a study published in the Journal of Inflammation Research (2023), researchers investigated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The treatment group showed a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group.

CytokineControl Group (pg/mL)Treatment Group (pg/mL)
TNF-alpha15075
IL-620090

Q & A

Q. What industrial-scale purification methods preserve stereochemical integrity?

  • Methodology : Simulated moving bed (SMB) chromatography with chiral stationary phases. Alternatively, fractional crystallization using ethanol/water mixtures at controlled cooling rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (1S,2S)-trans-2-hydroxycyclohexanecarboxylate

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